

An In-depth Technical Guide to 2-Aminopyrimidine-4-carbonitrile

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Compound of Interest

Compound Name: 2-Aminopyrimidine-4-carbonitrile

Cat. No.: B112533

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Aminopyrimidine-4-carbonitrile**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical identifiers, physicochemical properties, safety information, synthesis protocols, and biological relevance, serving as a core resource for professionals in research and development.

Chemical Identifiers and Properties

2-Aminopyrimidine-4-carbonitrile is a stable, solid organic compound. Its core structure consists of a pyrimidine ring substituted with an amino group at position 2 and a nitrile group at position 4.

A comprehensive list of identifiers for **2-Aminopyrimidine-4-carbonitrile** is provided below for accurate tracking and documentation in a research setting.

Identifier	Value
CAS Number	36314-98-4
IUPAC Name	2-aminopyrimidine-4-carbonitrile
Synonyms	2-Amino-4-cyanopyrimidine
Molecular Formula	C ₅ H ₄ N ₄
Molecular Weight	120.11 g/mol
Canonical SMILES	<chem>C1=CN=C(N=C1N)C#N[1]</chem>
InChI Key	KOTOJHBUFJPGEU-UHFFFAOYSA-N
MDL Number	MFCD09834971

The key physicochemical properties are summarized in the table below. These characteristics are essential for designing experimental conditions, including solvent selection and purification methods.

Property	Value
Physical Form	Solid, Powder/Crystals
Melting Point	222 °C
Boiling Point	387.9 ± 34.0 °C at 760 mmHg
Purity Levels	Available commercially at ≥95%, ≥97%, and ≥98%
Storage	Store at room temperature (or 4°C for long-term), protected from light in a cool, dry, well-ventilated area. Keep container tightly sealed.

Safety and Handling

Proper handling of **2-Aminopyrimidine-4-carbonitrile** is crucial to ensure laboratory safety. The compound is classified as harmful and requires appropriate personal protective equipment (PPE).

Hazard Information	Details
GHS Pictogram	GHS07 (Harmful)
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols: Synthesis

The synthesis of 2-aminopyrimidine derivatives can be achieved through various methods. A common and efficient approach is the multi-component reaction, which allows for the assembly of the pyrimidine core in a single pot.

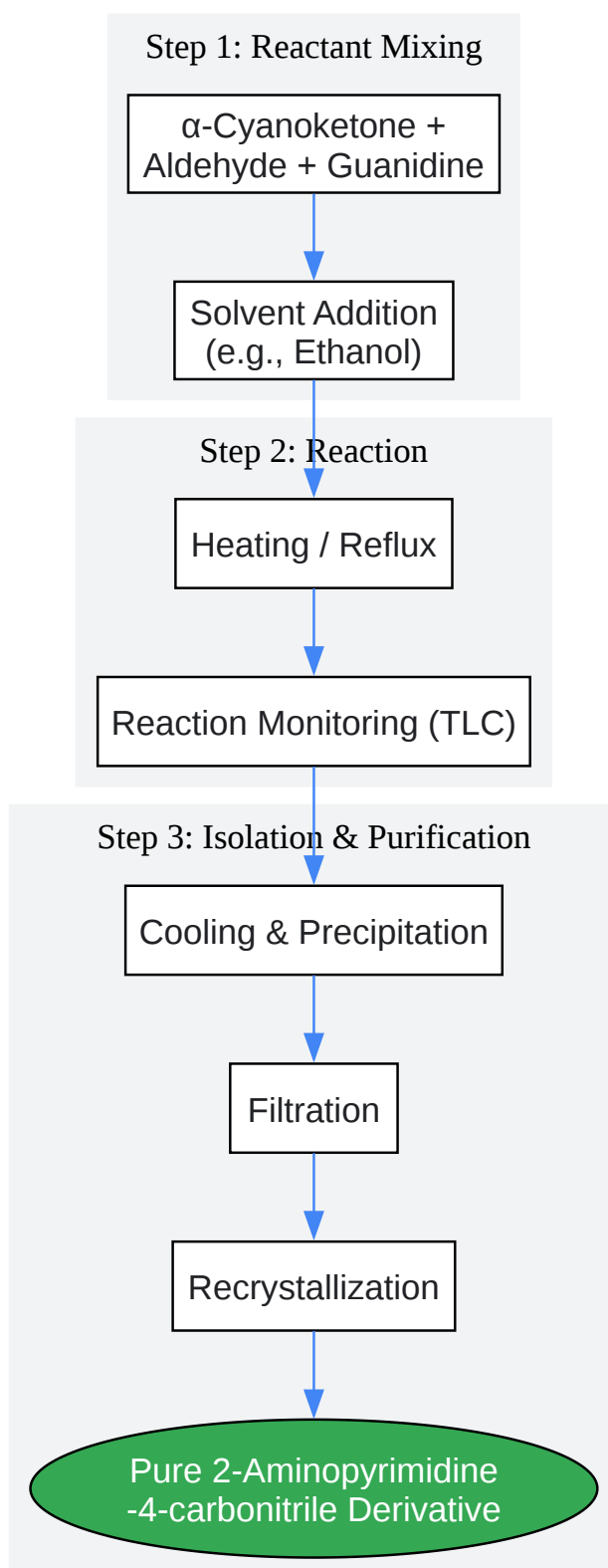
A versatile method for synthesizing the 2-aminopyrimidine-5-carbonitrile scaffold involves a one-pot reaction of α -cyanoketones, carboxaldehydes, and guanidines.^[2] This Biginelli-inspired approach proceeds through condensation, nucleophilic addition, cyclization, and subsequent aromatization.^[2]

Methodology:

- **Reactant Preparation:** Equimolar amounts of a suitable α -cyanoketone, an appropriate aldehyde, and a guanidine salt are prepared.
- **Reaction:** The components are combined in a suitable solvent (e.g., ethanol or isopropanol) and refluxed. The reaction can be catalyzed by an acid or base.
- **Monitoring:** The reaction progress is monitored by Thin-Layer Chromatography (TLC).

- **Work-up and Purification:** Upon completion, the reaction mixture is cooled, and the product is precipitated. The solid is collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.

The following diagram illustrates the generalized workflow for this synthesis.



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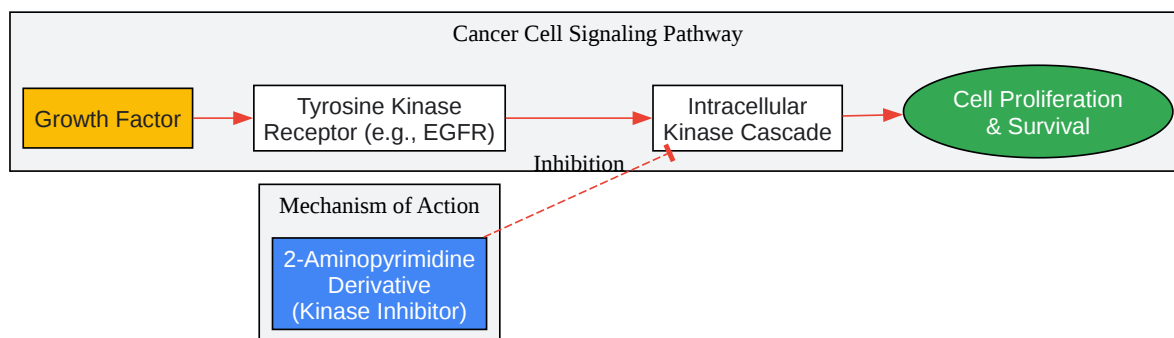
Caption: Generalized workflow for the three-component synthesis of 2-aminopyrimidine derivatives.

Biological Activity and Applications

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of **2-Aminopyrimidine-4-carbonitrile** are being investigated for a wide range of therapeutic applications.

- **Enzyme Inhibition:** These compounds have been identified as potent inhibitors of various enzymes. For instance, certain derivatives show significant inhibitory activity against β -glucuronidase, an enzyme linked to conditions like colon cancer.[3]
- **Anticancer Activity:** The pyrimidine core is central to the development of kinase inhibitors for cancer therapy. Derivatives have been synthesized and evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in various cancers.[4] The disruption of EGFR signaling can halt tumor cell proliferation and survival.
- **Receptor Antagonism:** Substituted 2-aminopyrimidine-5-carbonitriles have been developed as potent and selective antagonists for the adenosine A₁ receptor (A₁AR), which is a target for cardiovascular and central nervous system disorders.[2]
- **Antimicrobial and Anti-inflammatory Agents:** The structural motif is also explored for creating novel anti-plasmodial, antibacterial, and anti-inflammatory agents.

The diagram below illustrates the role of kinase inhibitors, a class of drugs to which many 2-aminopyrimidine derivatives belong, in blocking cancer cell signaling pathways.



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Caption: Role of 2-aminopyrimidine derivatives as kinase inhibitors in cancer therapy.

Conclusion

2-Aminopyrimidine-4-carbonitrile and its derivatives represent a versatile and highly valuable class of compounds for drug discovery and development. Their straightforward synthesis and amenability to chemical modification allow for the exploration of a vast chemical space, leading to the identification of potent modulators of various biological targets. This guide provides the foundational technical information required for researchers to handle, synthesize, and further investigate this promising chemical scaffold.

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